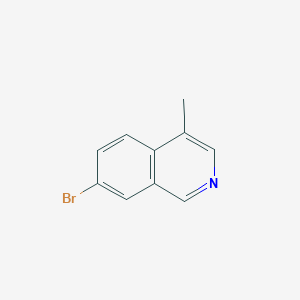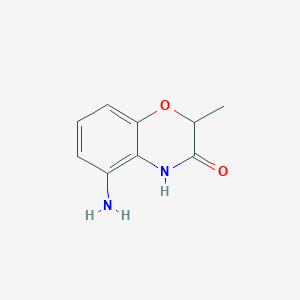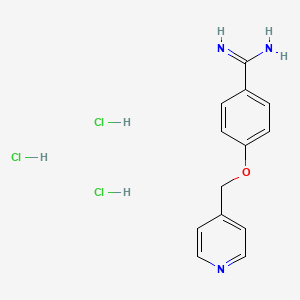
4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride
説明
“4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride” is a chemical compound with the CAS Number: 1221724-14-6 . It has a molecular weight of 336.65 . The IUPAC name for this compound is 4-(4-pyridinylmethoxy)benzenecarboximidamide trihydrochloride .
Physical and Chemical Properties This compound is typically stored at room temperature . It is available in powder form . The InChI code for this compound is 1S/C13H13N3O.3ClH/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10;;;/h1-8H,9H2,(H3,14,15);3*1H .
科学的研究の応用
Crystal Engineering
- Summary of the Application : This compound has been used in the construction of a series of entangled frameworks based on bi- and tri-metallic cores as nodes . These structures were created by reacting 1,4-bis (pyridin-4-ylmethoxy)benzene and zinc acetate salts with different multi-carboxylate acids .
- Methods of Application : The specific method involved reactions of 1,4-bis (pyridin-4-ylmethoxy)benzene and zinc acetate salts with different multi-carboxylate acids: 1,4-benzenedicarboxylic (p-H2BDC), isophthalic acid (m-H2BDC) and benzene-1,3,5-tricarboxylic acid (H3BTC). The resulting structures depended on pH variation .
- Results or Outcomes : The reactions yielded four entangled structures and one 3D supramolecular framework . The structures of these compounds were elucidated by single crystal X-ray diffraction . Topology analysis revealed that the entangled structures covered a range of poly-threading, self-penetrating and interpenetrating coordination .
Anti-tubercular Agents
- Summary of the Application : This compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Chemical Synthesis
- Summary of the Application : This compound is used in chemical synthesis .
- Methods of Application : The specific methods of application are not provided in the sources .
- Results or Outcomes : The outcomes of the chemical synthesis using this compound are not provided in the sources .
Coordination Polymers
- Summary of the Application : This compound has been used in the synthesis of coordination polymers with interpenetrating structures .
- Methods of Application : The specific method involved solvothermal or hydrothermal synthesis of coordination polymers .
- Results or Outcomes : The synthesis resulted in three new coordination polymers. The electrochemiluminescence (ECL) behaviors of two of these polymers were studied. The applications of these polymers in detecting ions were explored, and the results show that they can be used as fluorescent probes to selectively detect and identify Fe 3+ ions in water .
Spin-Crossover Coordination Polymers
- Summary of the Application : This compound has been used in the synthesis of two-dimensional spin-crossover coordination polymers .
- Methods of Application : The specific method involved the synthesis of spin-crossover coordination polymers .
- Results or Outcomes : The synthesis resulted in a series of two-dimensional spin-crossover coordination polymers. The spin-crossover behaviors of these polymers were studied .
Chemical Synthesis
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-(pyridin-4-ylmethoxy)benzenecarboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.3ClH/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10;;;/h1-8H,9H2,(H3,14,15);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJDWDACNMXPQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCC2=CC=NC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B1391665.png)
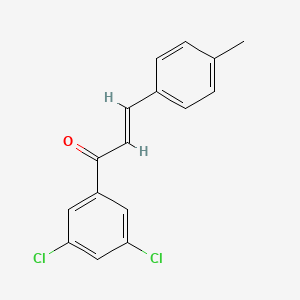
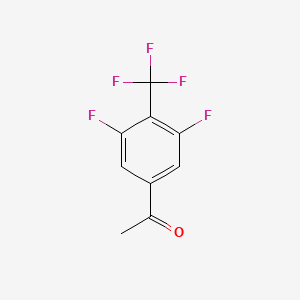
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
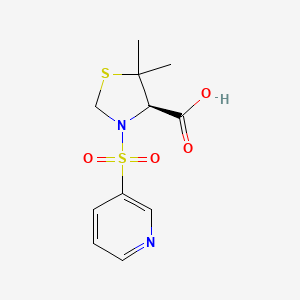
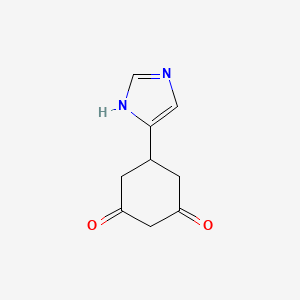
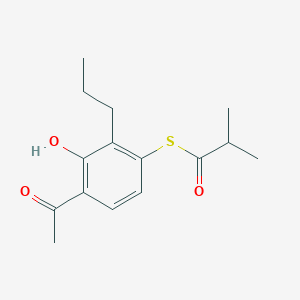
![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
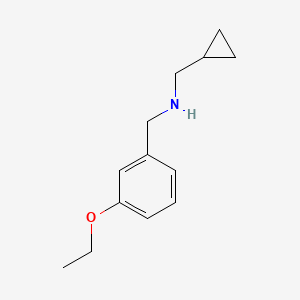
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
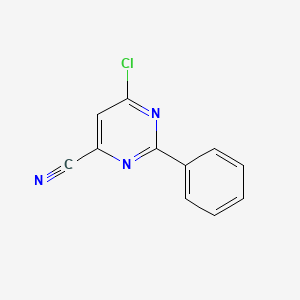
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)
